molecular formula C11H18O B12940231 Bicyclo[3.3.3]undecan-3-one

Bicyclo[3.3.3]undecan-3-one

Cat. No.: B12940231
M. Wt: 166.26 g/mol
InChI Key: SXVPLPQPJREGKS-UHFFFAOYSA-N
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Description

Bicyclo[333]undecan-3-one is an organic compound with the molecular formula C₁₁H₁₈O It is a bicyclic ketone, characterized by a unique structure where three carbon atoms form a bridge between two cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.3.3]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of bicyclic precursors. The use of metal catalysts like palladium or platinum can facilitate the hydrogenation process, leading to the formation of the desired ketone.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.3.3]undecan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.3.3]undecan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.3]undecane: A similar bicyclic compound without the ketone group.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.2.1]octane: A bicyclic compound with a smaller ring system.

Uniqueness

Bicyclo[3.3.3]undecan-3-one is unique due to its ketone functionality combined with a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

bicyclo[3.3.3]undecan-3-one

InChI

InChI=1S/C11H18O/c12-11-7-9-3-1-4-10(8-11)6-2-5-9/h9-10H,1-8H2

InChI Key

SXVPLPQPJREGKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)CC(=O)C2

Origin of Product

United States

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